3,N(4)-Ethenodeoxycytidine

Description

Significance of Exocyclic DNA Adducts in Genomic Integrity Studies

Exocyclic DNA adducts are modified DNA bases that feature a new ring fused to the original base structure. These lesions are formed by the covalent reaction of DNA with reactive electrophilic compounds originating from both external (exogenous) and internal (endogenous) sources. czytelniamedyczna.plnih.gov Exogenous sources include environmental carcinogens and industrial chemicals like vinyl chloride. nih.govczytelniamedyczna.plnih.gov Endogenous sources are primarily byproducts of normal metabolic processes, most notably lipid peroxidation (LPO), which generates reactive aldehydes such as trans-4-hydroxy-2-nonenal (HNE). nih.govoup.comd-nb.info

The formation of exocyclic adducts represents a significant threat to genomic integrity. czytelniamedyczna.pl These lesions can distort the DNA double helix, interfere with normal Watson-Crick base pairing, and block the progression of DNA polymerases during replication and transcription. czytelniamedyczna.plnih.gov If not repaired, the presence of these adducts can lead to the incorporation of incorrect nucleotides opposite the lesion, resulting in mutations. pnas.org This genomic instability is a critical factor in the initiation and progression of carcinogenesis and other degenerative diseases. czytelniamedyczna.plnih.govnih.gov Consequently, exocyclic adducts serve as important biomarkers for assessing DNA damage and cancer risk in humans. nih.gov

Overview of 3,N(4)-Ethenodeoxycytidine (εdC) as a Promutagenic Lesion

This compound (εdC) is a well-studied exocyclic DNA adduct formed when reactive bifunctional electrophiles react with deoxycytidine residues in DNA. amegroups.orgnih.gov Key sources of these electrophiles include chloroacetaldehyde (B151913), a metabolite of the human carcinogen vinyl chloride, and aldehydes generated during the lipid peroxidation of polyunsaturated fatty acids. czytelniamedyczna.ploup.comamegroups.org The formation of εdC has been documented in various tissues of both experimental animals and humans, even in the absence of known carcinogen exposure, highlighting the role of endogenous metabolic processes in its generation. nih.govnih.govnih.gov

The biological significance of εdC lies in its potent promutagenic properties. pnas.orgamegroups.org It is a chemically stable lesion that disrupts the normal base-pairing instructions for DNA polymerases during replication. amegroups.org Site-directed mutagenesis studies have been instrumental in elucidating the specific types of mutations induced by εdC. Research using shuttle vectors in different cell systems has shown that εdC primarily causes base pair substitution mutations. pnas.org

In mammalian COS cells, εdC is highly mutagenic, with a targeted mutation frequency of 81%. The predominant mutations are εdC → A and εdC → T base substitutions. pnas.org This high frequency of miscoding underscores the lesion's potential to contribute to the mutational load in cells. In contrast, the mutagenic frequency is significantly lower in non-SOS-induced E. coli, though it increases under SOS-induced conditions, reflecting differences in the DNA replication and repair machinery between prokaryotic and mammalian cells. pnas.org The ability of εdC to cause these specific miscoding events makes it a critical lesion in the study of chemical carcinogenesis. pnas.orgamegroups.org

| Host System | Condition | Targeted Mutation Frequency (%) | Primary Mutations |

|---|---|---|---|

| E. coli (AB1157) | Non-induced | 2% | εdC → A and εdC → T base substitutions |

| E. coli (AB1157) | SOS-induced (UV-irradiated) | 32% | |

| Simian Kidney Cells (COS-7) | - | 81% | εdC → A and εdC → T base substitutions |

Data sourced from PNAS (1995). pnas.org

Related Etheno Adducts in Nucleic Acids

Besides εdC, other etheno adducts are formed in DNA and contribute to genomic instability. The most studied of these include 1,N6-ethenodeoxyadenosine (εdA) and 3,N4-etheno-5-methyl-2'-deoxycytidine (ε5mdC).

1,N6-Ethenodeoxyadenosine (εdA) This adduct is formed from the reaction of deoxyadenosine (B7792050) with the same types of reactive aldehydes that produce εdC, such as metabolites of vinyl chloride and products of lipid peroxidation. aacrjournals.orgoup.com Like εdC, εdA is promutagenic and has been detected in the liver DNA of unexposed humans and rodents. nih.govaacrjournals.org Site-specific mutagenesis studies in human cells have shown that εdA induces A→T, A→G, and A→C mutations. aacrjournals.orgnih.gov The efficient induction of A→T transversions is consistent with mutation patterns observed in the p53 and ras genes in tumors associated with vinyl compound exposure. aacrjournals.org In mammalian cells, εdA is highly mutagenic, with one study reporting a mutation frequency of 70% in COS7 cells, predominantly causing εdA→dG mispairing. acs.org

3,N4-Etheno-5-methyl-2'-deoxycytidine (ε5mdC) This lesion is a structural analog of εdC, formed on 5-methyl-2'-deoxycytidine (B118692) (5mdC) residues. researchgate.netnih.gov 5mdC is a key epigenetic marker in mammals, and its modification can have significant biological consequences. researchgate.netnih.gov The methyl group at the C5 position of cytosine is electron-donating, which increases the nucleophilicity at the N3 position. researchgate.netacs.org This makes 5mdC a better target for electrophilic LPO products than non-methylated cytidine. researchgate.net Consequently, ε5mdC lesions have been detected in human DNA from white blood cells, lung, and liver at concentrations 4 to 10 times higher than those of εdC. researchgate.netnih.govacs.org The formation of ε5mdC is significant not only because it is a promutagenic lesion but also because it may perturb the epigenetic landscape by interfering with the recognition of DNA methylation patterns that regulate gene expression. researchgate.netnih.gov

| Adduct | Parent Nucleoside | Primary Endogenous Source | Common Exogenous Source | Primary Mutagenic Outcome in Mammalian Cells |

|---|---|---|---|---|

| This compound (εdC) | Deoxycytidine | Lipid Peroxidation | Vinyl Chloride | dC→dT, dC→dA substitutions pnas.org |

| 1,N6-Ethenodeoxyadenosine (εdA) | Deoxyadenosine | Lipid Peroxidation | Vinyl Chloride, Urethane | dA→dG, dA→dT, dA→dC substitutions aacrjournals.orgacs.org |

| 3,N(4)-Etheno-5-methyl-2'-deoxycytidine (ε5mdC) | 5-Methyl-2'-deoxycytidine | Lipid Peroxidation | Not fully established | Repair and mutagenic potential under investigation researchgate.netnih.gov |

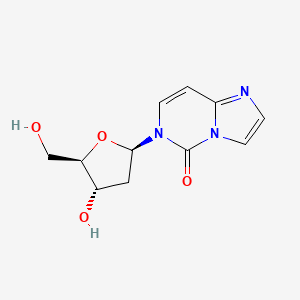

Structure

3D Structure

Properties

IUPAC Name |

6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1-4,7-8,10,15-16H,5-6H2/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLBVEMEAYZXKY-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=NC=CN3C2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=NC=CN3C2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988152 | |

| Record name | 6-(2-Deoxypentofuranosyl)imidazo[1,2-c]pyrimidin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68498-26-0 | |

| Record name | Ethenodeoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68498-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,N(4)-Ethenodeoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068498260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Deoxypentofuranosyl)imidazo[1,2-c]pyrimidin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Structural Perturbations of 3,n 4 Ethenodeoxycytidine in Nucleic Acids

Impact on DNA Duplex Stability and Energetics

The presence of the 3,N(4)-ethenodeoxycytidine (εdC) adduct within a DNA duplex introduces significant thermodynamic instability. The extent of this destabilization is influenced by the base opposite the lesion. Studies have shown that the thermodynamic stability of DNA duplexes containing εdC adducts is reduced, and this destabilization correlates with the degree of conformational distortion induced by the lesion.

The melting temperature (Tm), a measure of duplex stability, is consistently lowered by the presence of εdC. The thermodynamic parameters, including enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°), are all affected by the presence of this adduct. The unfavorable free energy changes associated with the unfolding of DNA duplexes containing εdC indicate a less stable structure compared to unmodified DNA. The degree to which these adducts destabilize the duplex is dependent on the nature of the cross-link and the number of base pairs affected.

Structural Accommodation at the Lesion Site

The εdC adduct exhibits promiscuous base pairing, leading to the formation of mispairs with deoxycytidine (dC), deoxyguanosine (dG), and thymidine (B127349) (T). NMR studies have provided insights into the structural basis of this infidelity.

In the case of an εdC:dG mispair, the duplex maintains a right-handed helix with all residues in the anti conformation. nih.gov The imino proton of this mispair shows resistance to water exchange, which is indicative of hydrogen bonding. nih.gov The εdC(anti)•dG(anti) alignment is characterized by a sheared conformation, stabilized by the formation of hydrogen bonds. nih.gov The adduct is displaced towards the major groove of the helix, while its partnering guanine (B1146940) remains stacked within the helix. nih.gov

The accommodation of the εdC adduct induces localized perturbations in the helical geometry of the DNA. While the global B-form structure is maintained, the region around the lesion site exhibits distinct structural changes. Molecular dynamics simulations have shown that duplexes containing an εdC:dG pair are slightly bent at the site of the lesion. nih.gov The εdC•dG base pair itself is sheared, with the εdC base being displaced and shifted into the major groove. nih.gov These local distortions are crucial for minimizing the steric clash that would otherwise be caused by the bulky etheno ring.

Spectroscopic Characterization of Excited State Dynamics

The excited state dynamics of εdC have been investigated using femtosecond fluorescence upconversion spectroscopy and quantum mechanical calculations. acs.orgnih.gov These studies reveal that the fluorescence properties of εdC are significantly different from those of the canonical deoxycytidine (dC).

At a neutral pH, εdC exhibits a fluorescence lifetime and quantum yield that are approximately three times greater than that of dC. nih.gov This behavior is further amplified upon protonation of the etheno ring (εdCH+) under acidic conditions (pH 3). acs.orgnih.gov The fluorescence decay of εdC at neutral pH is best described by a biexponential function. nih.gov The lifetime of the fast component of the decay increases from 0.26 ps to 0.54 ps as the emission wavelength increases from 310 nm to 420 nm. nih.gov The longer-lived component's lifetime also increases with wavelength, from 1.68 ps to 2.38 ps over the same range. acs.org

Time-resolved fluorescence spectra show an emission maximum at approximately 330 nm. acs.orgnih.gov Under acidic conditions, this emission band decays more slowly, on a timescale greater than 10 picoseconds. acs.orgnih.gov

| Parameter | Value at pH 7 | Value at pH 3 |

| Absorption λmax | 273 nm | 284 nm acs.org |

| Emission λmax | ~330 nm acs.orgnih.gov | ~330 nm acs.orgnih.gov |

| Fluorescence Lifetime | ~3-fold increase vs dC nih.gov | Further increased vs pH 7 nih.gov |

| Fluorescence Quantum Yield | ~3-fold increase vs dC nih.gov | Further increased vs pH 7 nih.gov |

| Fast Decay Component (310 nm) | 0.26 ps nih.gov | - |

| Fast Decay Component (420 nm) | 0.54 ps nih.gov | - |

| Slow Decay Component (310 nm) | 1.68 ps acs.org | >10 ps acs.orgnih.gov |

| Slow Decay Component (420 nm) | 2.38 ps acs.org | >10 ps acs.orgnih.gov |

Biological Consequences of 3,n 4 Ethenodeoxycytidine Adducts

Mutagenic Potential and Miscoding Properties

The chemical alteration of deoxycytidine to form the 3,N(4)-ethenodeoxycytidine (εdC) adduct introduces a significant lesion in the DNA, leading to profound consequences for the integrity of the genetic code. These adducts are recognized as pro-mutagenic, capable of causing mutations during DNA replication and contributing to genomic instability. nih.goveuropa.eunih.gov The formation of εdC arises from the reaction of DNA with reactive electrophiles, such as chloroacetaldehyde (B151913), a metabolite of the industrial carcinogen vinyl chloride, or from endogenous processes like lipid peroxidation. nih.govresearchgate.net

The mutagenic nature of εdC stems from its altered base-pairing properties. The etheno ring structure disrupts the normal Watson-Crick hydrogen bonding face of the cytosine base. nih.gov This disruption leads to misincorporation of nucleotides by DNA polymerases during replication. nih.gov Studies have shown that when a DNA polymerase encounters an εdC adduct in the template strand, it can incorporate incorrect nucleotides opposite the lesion, leading to point mutations. Specifically, εdC has been shown to cause C→T and C→A transversions. europa.eu

Replication Bypass and Error Frequencies

The presence of a this compound adduct in a DNA template presents a challenge to the replicative machinery. While some DNA polymerases may be completely blocked by the lesion, specialized translesion synthesis (TLS) polymerases can bypass the adduct, albeit with a high frequency of errors. nih.gov The outcome of this bypass can be either accurate, restoring the correct sequence, or mutagenic, fixing a mutation in the genome. nih.gov

The efficiency and fidelity of bypassing εdC vary among different DNA polymerases. For instance, Y-family polymerases are known to be involved in translesion synthesis past various DNA adducts. nih.gov The specific nucleotide incorporated opposite εdC depends on the polymerase involved. Research has demonstrated that during replication, DNA polymerases can incorporate deoxyadenosine (B7792050) monophosphate (dAMP) and deoxythymidine monophosphate (dTMP) opposite the εdC lesion. nih.gov This misincorporation is a direct cause of the observed C→T and C→A mutations.

The table below summarizes the miscoding properties of this compound during DNA replication by various polymerases as observed in research studies.

| DNA Polymerase Family | Nucleotide Incorporated Opposite εdC | Resulting Mutation |

| Y-family polymerases | dAMP, dTMP | C→T, C→A |

Relationship to Genetic Instability

The formation and persistence of this compound adducts are closely linked to genetic instability, a hallmark of cancer. nih.gov Genetic instability refers to an increased rate of mutations and other genetic alterations in a cell. The miscoding potential of εdC directly contributes to this instability by introducing point mutations into the genome. nih.gov If these mutations occur in critical genes, such as tumor suppressor genes or oncogenes, they can drive the initiation and progression of cancer. europa.eu

Furthermore, the presence of these adducts can lead to more complex genomic rearrangements. The stalling of replication forks at the site of the lesion can trigger DNA break repair pathways, which, if not executed with high fidelity, can result in chromosomal aberrations. nih.gov The accumulation of etheno adducts, therefore, represents a significant threat to the stability of the genome. The repair of these lesions is crucial for maintaining genetic integrity, and deficiencies in the repair pathways for εdC can exacerbate genetic instability. nih.gov

Role in DNA Damage Response Pathways

The presence of this compound in the genome triggers a cellular response aimed at mitigating the potential damage. This DNA damage response involves the recognition of the lesion and the activation of repair pathways. However, the adduct itself can interfere with fundamental DNA processes and even co-opt cellular enzymes to generate further damage.

Obstruction of Watson-Crick Base Pairing and Replication Progression

The etheno group of the this compound adduct protrudes into the major groove of the DNA double helix, sterically hindering the formation of the normal Watson-Crick base pair with guanine (B1146940). nih.gov This structural distortion is a key feature that allows the cellular machinery to recognize it as damage. The inability to form a stable base pair with the incoming nucleotide during DNA replication causes a pause or stall in the progression of the DNA polymerase. nih.gov

This stalling of the replication fork is a critical event in the DNA damage response. It serves as a signal to recruit specialized proteins, including translesion synthesis polymerases, that can navigate past the lesion. nih.gov However, as discussed previously, this bypass is often error-prone. The obstruction of replication by εdC highlights the direct physical impediment that this adduct poses to the accurate and efficient duplication of the genome.

Stimulation of Topoisomerase IIα-Mediated DNA Cleavage

Topoisomerase IIα is an essential enzyme that resolves DNA topological problems by creating transient double-strand breaks. While crucial for processes like DNA replication and chromosome segregation, its activity can be subverted by certain DNA lesions. Research has demonstrated that exocyclic DNA adducts, including this compound, can stimulate the DNA cleavage activity of human topoisomerase IIα. nih.gov

When located near a topoisomerase IIα cleavage site, the εdC adduct can increase DNA scission by up to 17-fold. nih.gov This stimulation is not due to an increased binding affinity of the enzyme for the adducted DNA but rather an acceleration of the forward rate of DNA cutting. nih.gov This finding suggests that the structural distortion caused by the εdC adduct is recognized by topoisomerase IIα, leading to an enhancement of its cleavage activity. This interaction can convert the transient cleavage complex into a more permanent DNA double-strand break, potentially leading to chromosomal rearrangements and contributing to the clastogenic (chromosome-breaking) effects of agents that form these adducts. nih.gov

The following table details the fold-increase in DNA cleavage by Topoisomerase IIα in the presence of various exocyclic adducts.

| Exocyclic Adduct | Fold-Increase in DNA Scission |

| This compound | ~5-17 |

| 1,N(2)-ethenodeoxyguanosine | ~5-17 |

| Pyrimido[1,2-a]purin-10(3H)-one deoxyribose | ~5-17 |

| 1,N(2)-propanodeoxyguanosine | ~5-17 |

Association with Disease Mechanisms in Research Models (e.g., Liver, Lung, Colon)

The presence of this compound and other etheno adducts has been detected in various human tissues, and elevated levels are often associated with chronic inflammation, oxidative stress, and cancer. researchgate.net Research using animal and cellular models has begun to elucidate the role of these adducts in the mechanisms of diseases affecting the liver, lungs, and colon.

Liver: In the liver, etheno adducts are formed as a consequence of exposure to carcinogens like vinyl chloride and through lipid peroxidation associated with chronic inflammatory conditions such as alcoholic liver disease. nih.gov The accumulation of εdC in hepatic DNA can lead to mutations in critical genes, contributing to the development of hepatocellular carcinoma. frontiersin.org The constant state of inflammation and cell turnover in diseased livers can exacerbate the formation of these adducts and increase the likelihood of mutations being fixed in the genome.

Lung: In lung tissue, the formation of εdC is linked to exposure to carcinogens present in tobacco smoke and other environmental pollutants. nih.gov These adducts contribute to the increased risk of lung cancer in smokers. The pro-mutagenic nature of εdC can lead to the genetic alterations that drive lung carcinogenesis. Studies have detected etheno adducts in the lung DNA of both smokers and non-smokers, indicating that endogenous processes also contribute to their formation. nih.gov

Colon: Chronic inflammatory bowel diseases are a significant risk factor for the development of colon cancer. ibb.waw.pl The persistent inflammation in the colon leads to increased oxidative stress and lipid peroxidation, resulting in the formation of etheno adducts, including εdC, in the DNA of colon epithelial cells. europa.euibb.waw.pl The mutagenic potential of these adducts is thought to be a key factor in the progression from chronic inflammation to dysplasia and ultimately to colorectal carcinoma. europa.eu Studies have found increased levels of εdC in the colon tissue of patients with colon cancer, supporting the role of this adduct in the disease mechanism. ibb.waw.pl

Correlation with Chronic Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are key contributors to the formation of this compound. Oxidative stress, a state characterized by an excess of reactive oxygen species (ROS) within the body, triggers a process known as lipid peroxidation. This process results in the generation of reactive aldehydes, such as trans-4-hydroxy-2-nonenal (4-HNE), which can directly react with DNA bases to form exocyclic DNA adducts, including εdC. nih.govamegroups.org

Scientific investigations have established a clear link between conditions associated with chronic inflammation and oxidative stress and the increased presence of these DNA adducts. For instance, individuals who smoke cigarettes, and are consequently exposed to high levels of oxidative stress, exhibit a significant correlation between their smoking habits and the urinary excretion of εdC. nih.gov Furthermore, an inverse relationship has been observed between the levels of urinary total antioxidant capacity and the concentration of εdC, reinforcing the role of oxidative stress in the formation of this adduct. nih.gov

Certain genetic disorders that lead to an accumulation of metals in the body, and thereby induce oxidative stress, also demonstrate elevated levels of etheno-DNA adducts. In patients with Wilson's disease and primary hemochromatosis, conditions characterized by the abnormal storage of copper and iron respectively, the levels of εdC in the liver are significantly higher than in healthy individuals. nih.gov This elevation points to the role of metal-induced lipid peroxidation in the generation of these promutagenic DNA lesions. nih.gov Similarly, in nonalcoholic fatty liver disease (NAFLD), the presence of etheno-DNA adducts has been shown to correlate significantly with 4-HNE, indicating that the DNA damage is driven by inflammation-related processes. amegroups.org

The following table presents data from a study on etheno-DNA adduct levels in the liver of patients with Wilson's disease and primary hemochromatosis, illustrating the impact of these chronic conditions on DNA damage.

| Group | Mean εdC Level (adducts per 10⁹ parent nucleotides) |

| Normal Liver | 27.5 +/- 10.0 |

| Wilson's Disease | 91.50 +/- 36.02 |

| Primary Hemochromatosis | 64.32 +/- 11.55 |

This table displays the mean levels of this compound (εdC) in liver DNA from normal subjects and patients with Wilson's disease and primary hemochromatosis. nih.gov

Accumulation in Preneoplastic Lesions and Tissues

The presence of this compound is not only a marker of oxidative stress but is also found in elevated concentrations in preneoplastic lesions, which are tissues that have the potential to become cancerous. nih.gov This accumulation suggests that these DNA adducts may play a role in the early stages of carcinogenesis. nih.gov

Research on patients with familial adenomatous polyposis (FAP), a hereditary condition that predisposes individuals to colorectal cancer, has revealed that the concentration of εdC is significantly higher in colonic polyps compared to unaffected colon tissue. nih.gov This finding suggests that the formation of these adducts is an early event in the progression from a benign polyp to a malignant tumor. nih.gov The levels of these adducts were found to be highest in the polyps, followed by the tissue adjacent to a tumor, and then the tumor itself, as well as normal and tumor-distal tissue. nih.gov

The accumulation of lipid peroxidation-derived DNA damage, including etheno adducts, has also been noted in the non-tumorous, or premalignant, colon tissue of individuals who are at a high risk for developing colorectal cancer. ibb.waw.pl This observation further supports the idea that these DNA lesions are involved in the initial stages of cancer development. europa.eu The presence of these adducts can lead to genetic instability, which is a hallmark of cancer. nih.gov

Below is a data table from a study that quantified etheno-DNA adducts in the colonic polyps of FAP patients.

| Tissue Type | Mean εdC Level (adducts per 10⁹ parent nucleotides) |

| Unaffected Colon Tissue | Approximately 20-30 |

| FAP Polyps | 59 |

This table shows the mean levels of this compound (εdC) in epithelial cell DNA from unaffected colon tissue and familial adenomatous polyposis (FAP) polyps. The levels in FAP polyps were 2 to 3 times higher than in the unaffected tissue. nih.gov

Cellular Dna Repair Mechanisms for 3,n 4 Ethenodeoxycytidine

Base Excision Repair (BER) Pathway

The Base Excision Repair (BER) pathway is a multi-step process that recognizes and eliminates damaged or incorrect DNA bases. wikipedia.orgjackwestin.com The process is initiated by a class of enzymes known as DNA glycosylases, which identify and cleave the N-glycosidic bond linking the damaged base to the sugar-phosphate backbone. mdpi.comyoutube.com This action creates an apurinic/apyrimidinic (AP) site. youtube.com Subsequently, an AP endonuclease cleaves the phosphodiester backbone at the AP site, allowing for DNA polymerase to insert the correct nucleotide and DNA ligase to seal the remaining nick, thereby restoring the original DNA sequence. nih.govjackwestin.comyoutube.com

The critical first step of BER, the recognition and removal of the damaged base, is carried out by specific DNA glycosylases. For 3,N(4)-ethenodeoxycytidine, different glycosylases exhibit distinct specificities and efficiencies.

In human cells, the primary enzyme responsible for the recognition and excision of εC is the mismatch-specific thymine-DNA glycosylase (hTDG). nih.govnih.gov This enzyme displays a strong preference for εC, with kinetic data demonstrating that εC is one of the most favored substrates for both human TDG and its E. coli homolog. nih.gov TDG functions by hydrolyzing the carbon-nitrogen bond between the εC base and the DNA sugar-phosphate backbone. uniprot.org The enzyme recognizes εC when it is present in double-stranded DNA and can also remove thymine that has been mispaired with εC and other etheno-DNA adducts. nih.govnih.gov Studies in human cells have confirmed that TDG is active against etheno-DNA adducts, as cells with reduced TDG levels show lower repair activity for εC. nih.govbohrium.com

| Enzyme Feature | Description |

| Enzyme Name | Mismatch-Specific Thymine-DNA-Glycosylase (TDG) |

| Function | Recognizes and excises this compound (εC) from DNA. nih.gov |

| Mechanism | Acts as a DNA glycosylase, initiating the Base Excision Repair (BER) pathway. uniprot.org |

| Substrate Preference | Shows high efficiency and preference for εC as a substrate. nih.gov |

| Cellular Role | Key enzyme for the in vivo repair of εC in human cells. nih.gov |

While TDG efficiently excises εC, the human alkyladenine DNA glycosylase (AAG), also known as methylpurine DNA glycosylase (MPG), interacts with the lesion in a non-productive manner. nih.govmdpi.com AAG can specifically recognize and bind tightly to DNA containing εC, but it is unable to excise the damaged base. rcsb.orgnih.gov This strong binding results in the formation of a stable, abortive protein-DNA complex. nih.govmit.edu

The structural basis for this inhibition lies in the specific interactions within the enzyme's active site. An additional hydrogen bond forms between the Asn-169 residue of AAG and the O2 of the εC base, which accounts for the higher binding affinity of AAG for εC compared to its typical substrate, 1,N(6)-ethenoadenine (εA). rcsb.orgnih.gov However, this tight binding configuration prevents the proper activation of the nucleotide base as an effective leaving group, thus stalling the excision process. nih.gov The formation of these AAG-εC complexes is detrimental as it can shield the εC lesion from repair by other enzymes like TDG and may also inhibit AAG's ability to repair other DNA lesions, potentially increasing the genotoxicity of εC. rcsb.orgnih.govmit.edu

| Enzyme Interaction with εC | Finding |

| Binding | AAG/MPG binds with high affinity and specificity to εC-containing DNA. rcsb.orgnih.gov |

| Excision | AAG/MPG is unable to excise the εC base. nih.govnih.gov |

| Complex Formation | Forms a stable, abortive AAG-εC complex. nih.govmit.edu |

| Consequence | Inhibits AAG activity on other lesions and shields εC from repair by other enzymes. rcsb.orgnih.gov |

| Structural Reason | An extra hydrogen bond increases binding affinity but prevents catalysis. rcsb.orgnih.gov |

Following the excision of εC by a DNA glycosylase like TDG, an abasic (AP) site is created in the DNA strand. nih.govwikipedia.org This AP site is a necessary intermediate in the BER pathway but is cytotoxic if left unprocessed. frontiersin.org The major mammalian apurinic/apyrimidinic endonuclease, APE1 (also known as HAP1 or Ref-1), plays a central role in the next step. nih.govnih.gov APE1 recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion. frontiersin.org This action generates a single-strand break with a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribosephosphate (5'-dRP) moiety. nih.gov This processed break is the substrate for the subsequent steps of BER, which involve DNA synthesis by a DNA polymerase and nick sealing by a DNA ligase to complete the repair. nih.govjackwestin.com

The efficiency of the BER pathway can be enhanced through direct protein-protein interactions. AP endonucleases, including APE1/HAP1, can stimulate the activity of certain DNA glycosylases. frontiersin.org For instance, APE1 has been reported to stimulate the activity of the DNA glycosylase OGG1. frontiersin.org This stimulation can enhance substrate binding and increase the turnover rate of the glycosylase. While the direct stimulation of TDG's activity on εC by APE1 is not extensively characterized, the interaction between repair proteins is a known mechanism for enhancing repair efficiency. For example, the nucleotide excision repair protein XPG has been shown to stimulate the activity of the human thymine glycol DNA glycosylase (HsNTH) through direct interaction. nih.gov Such interactions underscore the coordinated nature of DNA repair pathways.

The enzymatic machinery for repairing this compound is conserved across different species, although the specific enzymes involved can differ. A notable distinction exists between the repair mechanisms in human cells and in the bacterium Escherichia coli.

In human cells, as established, mismatch-specific thymine-DNA glycosylase (hTDG) is the enzyme that recognizes and removes εC. nih.govnih.gov In E. coli, the homologous function is performed by double-stranded uracil-DNA glycosylase (dsUDG), also known as mismatch-specific uracil-DNA glycosylase (MUG). nih.govnih.gov Both hTDG and E. coli dsUDG are highly efficient at excising εC from DNA in vitro. nih.govnih.gov In vivo studies in E. coli have demonstrated that the MUG protein is responsible for repairing over 80% of εC lesions, highlighting its critical role in protecting the bacterium from the mutagenic effects of this adduct. nih.gov The functional conservation of an enzyme dedicated to εC repair from bacteria to humans underscores the biological importance of removing this specific type of DNA damage. nih.gov

DNA Glycosylase Recognition and Excision

Direct Reversal Repair (DRR) Pathway

The Direct Reversal Repair (DRR) pathway is a crucial defense mechanism that directly reverts the damaged base to its original state without excising the base or the nucleotide. nih.gov This process is primarily mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. mit.edumit.edunoaa.gov These enzymes utilize an oxidative dealkylation mechanism to remove the etheno bridge from the cytosine base. nih.govmit.edu

The human AlkB homolog 2 (ALKBH2) is a key enzyme in the direct reversal of εC lesions. nih.gov As a member of the AlkB family of dioxygenases, ALKBH2 catalyzes the oxidative removal of the etheno group, restoring the normal cytosine structure. mit.edumdpi.com The repair process involves the epoxidation of the alkyl chain, which is then released as glyoxal. nih.gov

ALKBH2 is recognized as a major enzyme for the repair of various alkyl and etheno adducts within the genome. mdpi.comnih.gov Its substrates are not limited to εC; it also efficiently repairs other lesions such as 1-methyladenine (1-meA), 3-methylcytosine (3-meC), and 1,N6-ethenoadenine (εA). nih.gov Structural studies reveal that ALKBH2 utilizes an "aromatic finger" residue, Phenylalanine-102, to intercalate into the DNA double helix, which facilitates the flipping of the damaged base out of the helix and into the enzyme's active site for repair. mit.edu

The catalytic efficiency of ALKBH2 on εC has been quantified, showing a robust activity rate. nih.gov

| Substrate | Observed Rate Constant (kobs) |

| This compound (εC) | 0.108 min-1 ± 0.02 |

| 3-Methylcytosine (3-meC) | 0.314 min-1 ± 0.05 |

| 1,N6-Ethenoadenine (εA) | Similar to εC |

This table presents the repair kinetics of ALKBH2 on different substrates, demonstrating that εC is a recognized and efficiently repaired lesion. nih.gov

ALKBH2 demonstrates robust activity on εC lesions regardless of whether they are located in single-stranded (ssDNA) or double-stranded DNA (dsDNA). nih.gov Research has shown that after a one-hour incubation period, ALKBH2 can repair over 75% of the total εC substrate in both ssDNA and dsDNA contexts. nih.gov This level of efficiency is comparable to the repair of its well-established methylated substrates. nih.gov

While active on both forms of DNA, ALKBH2 generally exhibits a preference for repairing lesions within a double-stranded DNA context. mit.edunih.gov This preference is attributed to its specific mechanism of interacting with the DNA duplex, which involves interacting with both strands to stabilize the flipped-out damaged base. mit.edu This contrasts with other AlkB homologs, such as E. coli AlkB and human ALKBH3, which preferentially act on single-stranded DNA or RNA. mit.edunih.gov

| DNA Context | Repair Activity on εC | Enzyme Preference |

| Single-Stranded DNA (ssDNA) | Robust | Lower than dsDNA |

| Double-Stranded DNA (dsDNA) | Robust | Preferred Substrate |

This table summarizes the repair efficiency and preference of human ALKBH2 for this compound in different DNA structures. nih.govmit.edunih.gov

An interesting interplay exists between the Direct Reversal Repair pathway and the Base Excision Repair (BER) pathway in the context of εC lesions. The human alkyladenine DNA glycosylase (AAG), also known as methylpurine DNA glycosylase (MPG), is a key enzyme in the BER pathway. nih.gov AAG can recognize and bind with high affinity to εC adducts; however, it is unable to excise the damaged base to initiate BER. nih.gov

This non-productive binding of AAG to the εC lesion creates a roadblock for the DRR pathway. It has been demonstrated in vitro that the binding of AAG to an εC adduct specifically blocks the ability of ALKBH2 to access and repair the lesion. nih.gov This inhibition is specific to εC, as AAG binding does not hinder ALKBH2 from repairing its other substrates, such as methylated bases. nih.gov This finding points to a potential scenario of pathway competition or conflict in the cellular response to εC, where the binding of one repair protein can inhibit the action of another. nih.gov

Potential Involvement of Other Repair Pathways (e.g., Nucleotide Incision Repair)

Beyond direct reversal, evidence suggests the involvement of other repair mechanisms in managing εC lesions, particularly Nucleotide Excision Repair (NER). nih.gov The εC adduct can act as a roadblock for transcription machinery, causing RNA Polymerase II to stall. nih.govnih.govmit.edu This transcriptional blockage is a signal for the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. nih.govwikipedia.org

Studies using cells from patients with NER-deficiency disorders, such as Cockayne Syndrome and xeroderma pigmentosum, have shown that the transcriptional blockage caused by εC is significantly more pronounced in these cells. nih.govnih.gov This indicates that TC-NER plays a role in removing εC from the genome, thereby protecting cells from the consequences of stalled transcription induced by this type of DNA damage. nih.gov While BER glycosylases like TDG and SMUG1 have also been reported to have some activity on εC, the role of TC-NER highlights a distinct pathway for removing this lesion, especially from actively transcribed gene regions. nih.govoup.com

Advanced Analytical and Spectroscopic Methodologies for 3,n 4 Ethenodeoxycytidine Research

Immunoaffinity-Based Detection Methods

Immunoaffinity-based methods leverage the high specificity of antibodies to isolate and detect DNA adducts like εdC. These techniques often serve as a crucial enrichment step, enhancing the sensitivity of subsequent analytical methods.

Monoclonal antibodies with high affinity and specificity for etheno-DNA adducts have been developed. For instance, immunoassays using these antibodies can be employed for the quantitative analysis of adducts in DNA samples. nih.gov The sensitivity of these immunoassays is dependent on the antibody's affinity for the specific DNA lesion. nih.gov

A powerful application of these antibodies is in immunoaffinity chromatography. nih.gov In this technique, antibodies specific to εdC are immobilized on a solid support. When a hydrolyzed DNA sample is passed through the column, the εdC adducts are selectively retained. nih.govnih.gov After washing away the unmodified nucleosides, the enriched adducts can be eluted and quantified by a secondary method, such as ³²P-postlabeling or mass spectrometry. nih.govberkeley.edu This combination significantly enhances the detection limits, allowing for the measurement of εdC levels as low as a few adducts per 10⁹ parent nucleotides. nih.govberkeley.edu

On-line immunoaffinity chromatography coupled with liquid chromatography/electrospray mass spectrometry (LC/ES-MS/MS) provides an automated and highly sensitive method for quantifying εdC. nih.gov This approach allows for the analysis of multiple DNA hydrolysates per hour with a detection limit on the order of 5 adducts in 10⁸ normal nucleotides from a 100-μg DNA sample. nih.gov The sensitivity of this online immunoaffinity cleanup is approximately 100-fold greater than that of silica-based trapping systems. nih.gov

Table 1: Immunoaffinity-Based Detection Findings for Etheno-DNA Adducts

| Method | Adduct(s) Detected | Sample Type | Key Findings & Sensitivity |

|---|---|---|---|

| Immunoaffinity/³²P-Postlabeling | 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC) | Mouse liver and lung DNA | Detected background levels of 2-15 adducts/10⁹ parent nucleotides. Levels increased significantly after treatment with ethyl carbamate (B1207046) or its metabolites. nih.gov |

| On-line Immunoaffinity Chromatography-LC/ES-MS/MS | 3,N⁴-ethenodeoxycytidine (εdC) | Calf thymus, mouse liver, and rat liver DNA | Automated quantification of ~5 adducts in 10⁸ normal nucleotides from 100-μg DNA samples. nih.gov |

| Immunoassays with Monoclonal Antibodies | N²,3-ethenodeoxyguanosine (N²,3-εdGuo) and 1,N²-ethenodeoxyguanosine (1,N²-εdGuo) | V79 cell DNA | Could detect as little as 48 fmol of N²,3-εdGuo in 25 µg of DNA. nih.gov |

³²P-Postlabeling Techniques

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying a wide array of DNA adducts, including εdC, with the capability of detecting as few as one adduct in 10⁹–10¹⁰ normal nucleotides. springernature.comnih.gov The technique involves several key steps: enzymatic digestion of DNA, enrichment of adducts, radiolabeling of the adducted nucleotides, and subsequent chromatographic separation and quantification. springernature.com

Enzymatic Hydrolysis of DNA

The initial step in the ³²P-postlabeling assay is the complete enzymatic digestion of the DNA sample into its constituent deoxynucleoside 3'-monophosphates. springernature.comresearchgate.net This is typically achieved using a combination of micrococcal nuclease and spleen phosphodiesterase. nih.govoup.com An alternative and widely used digestion method employs nuclease P1, which hydrolyzes DNA to deoxynucleoside 5'-monophosphates, leaving adducts that are resistant to its 3'-phosphatase activity. oup.comnih.gov This resistance of bulky adducts to nuclease P1 digestion provides a basis for their enrichment. epa.gov

Enrichment and Separation Strategies (e.g., HPLC, TLC)

Following enzymatic digestion, the adducted nucleotides are often enriched to increase the sensitivity of the assay. springernature.com One common method involves the use of nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while many adducted nucleotides remain as 5'-monophosphates, allowing for their selective labeling. epa.gov

The separation of the ³²P-labeled adducts is crucial for both identification and quantification. Traditionally, this has been accomplished using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. nih.govnih.gov This technique provides high sensitivity and resolution for a wide range of adducts. ki.se

High-performance liquid chromatography (HPLC) offers an alternative with higher resolution and better reproducibility for separating ³²P-postlabeled DNA adducts. ki.senih.govnih.gov Reverse-phase HPLC can be used to separate the adducts prior to labeling or to resolve the final labeled products. nih.govnih.gov Coupling HPLC with on-line radioactivity detection allows for automated and quantitative analysis. ki.se

Labeling with Kinases (e.g., Dm-dNK, T4 Polynucleotide Kinase)

The central step of the assay is the transfer of a ³²P-phosphate group from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotide. springernature.com This reaction is catalyzed by T4 polynucleotide kinase (PNK). researchgate.netqiagen.com The efficiency of this labeling step is critical for the sensitivity and accuracy of the assay. nih.gov Kinetic studies have shown that the phosphorylation of etheno-adducts like εdC by T4 PNK is a rapid reaction, reaching a plateau within 15-30 minutes, with an efficiency of 50-100% at lower substrate concentrations. nih.gov The optimal pH for the T4 PNK reaction is between 7.4 and 8.4. nih.gov

For analyzing εdC as a deoxynucleoside in biological fluids like urine, a multisubstrate deoxyribonucleoside kinase from Drosophila melanogaster (Dm-dNK) has been utilized for labeling. nih.gov This approach, combined with purification and TLC, has an absolute sensitivity of 0.1 fmol of εdC. nih.gov

Quantitative Analysis by Liquid Scintillation Counting

After separation by TLC or HPLC, the amount of radioactivity in the spots or peaks corresponding to the εdC adduct is measured. nih.gov This is typically done by excising the adduct spots from the TLC plate and quantifying the radioactive decay using liquid scintillation counting. oup.com For HPLC, fractions can be collected and counted, or an on-line radioactivity detector can be used. ki.senih.gov The amount of adduct is then calculated relative to the total amount of DNA analyzed, often expressed as Relative Adduct Level (RAL). researchgate.net

Table 2: Key Steps and Findings in ³²P-Postlabeling of 3,N(4)-Ethenodeoxycytidine

| Step | Methodology | Enzyme/Technique | Key Findings |

|---|---|---|---|

| Enzymatic Hydrolysis | Digestion of DNA to 3'-monophosphates | Micrococcal Nuclease & Spleen Phosphodiesterase | Standard initial step for preparing DNA for labeling. nih.govoup.com |

| Enrichment & Separation | Separation of labeled adducts | Thin-Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC) | HPLC provides higher resolution and reproducibility compared to TLC for separating adducts like εdC. ki.senih.gov |

| Labeling | Transfer of ³²P from [γ-³²P]ATP | T4 Polynucleotide Kinase (PNK) | Phosphorylation of εdC is efficient and rapid, with optimal pH between 7.4 and 8.4. nih.govnih.gov |

| Quantitative Analysis | Measurement of radioactivity | Liquid Scintillation Counting | Used to quantify the amount of ³²P-labeled εdC after chromatographic separation. nih.govoup.com |

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry has emerged as a powerful tool for the analysis of DNA adducts, offering high specificity and the ability to provide structural information. nih.govmdpi.com Various MS-based methods have been developed for the detection and quantification of εdC.

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used technique. nih.govtmc.edu This approach involves the enzymatic digestion of DNA to deoxynucleosides, which are then separated by HPLC and detected by the mass spectrometer. nih.gov The use of an isotopically labeled internal standard for εdC allows for accurate quantification. nih.gov LC-MS/MS provides high sensitivity and selectivity, enabling the detection of adducts in complex biological matrices. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been applied for the analysis of the etheno base, 3,N(4)-ethenocytosine (εCyt). nih.gov This method involves the acid hydrolysis of DNA to release the adducted base, followed by derivatization to increase its volatility for GC separation. Using negative ion chemical ionization (NICI) and an isotope-labeled internal standard, this GC/NICI/MS assay is highly specific and sensitive, with a limit of quantification of 7.4 fmol of εCyt. nih.gov

Table 3: Mass Spectrometry Approaches for this compound and Related Adducts

| Method | Analyte | Key Features | Limit of Quantification |

|---|---|---|---|

| On-line Immunoaffinity-LC/ES-MS/MS | 3,N⁴-ethenodeoxycytidine (εdC) | Automated, high-throughput, uses isotopically labeled internal standard. nih.gov | ~5 adducts in 10⁸ normal nucleotides. nih.gov |

| Isotope Dilution GC/NICI/MS | 3,N⁴-ethenocytosine (εCyt) | Derivatization with pentafluorobenzyl bromide, selective ion monitoring. nih.gov | 7.4 fmol. nih.gov |

UPLC-ESI-MS/MS for DNA Adduct Quantitation in Biological Matrices

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) stands as a cornerstone for the ultrasensitive quantification of εdC in complex biological samples like human urine. nih.govnih.gov This methodology offers exceptional selectivity and sensitivity, enabling the detection of adducts at femtomole levels. nih.govnih.gov

The method typically involves an initial sample preparation step to purify and enrich εdC from the urinary matrix, often utilizing solid-phase extraction. nih.gov For accurate quantification, stable isotope-labeled internal standards, such as [¹⁵N₃]εdC, are spiked into the samples. nih.gov The chromatographic separation is achieved using a UPLC system, which provides high resolution and rapid analysis times.

Following separation, the analyte is ionized by ESI and detected by a tandem mass spectrometer operating in the multiple-reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for both the native εdC and its isotopically labeled internal standard, ensuring high specificity and minimizing interferences from the complex matrix. An ultrasensitive UPLC-ESI-MS/MS method has been reported to detect as low as 0.3 fmol of εdC in 1.0 mL of human urine. nih.govnih.gov This high sensitivity is crucial for biomonitoring studies and molecular epidemiology research, linking exposure to carcinogens with DNA damage. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | UPLC system coupled with a triple quadrupole mass spectrometer with an ESI source. | nih.gov |

| Sample Type | Human Urine | nih.govnih.gov |

| Internal Standard | Isotopically labeled εdC (e.g., [¹⁵N₃]εdC) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Limit of Detection | 0.3 fmol in 1.0 mL of human urine | nih.govnih.gov |

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) provides an alternative, highly sensitive method for the quantification of the etheno adduct, typically by analyzing its base, 3,N(4)-ethenocytosine (εCyt), after DNA hydrolysis. nih.gov An isotope dilution GC/Negative Ion Chemical Ionization/Mass Spectrometry (GC/NICI/MS) assay has been developed for this purpose. nih.gov

This method requires a derivatization step to make the analyte volatile. Pentafluorobenzyl bromide is used to derivatize εCyt before GC/MS analysis. nih.gov A stable isotope-labeled version of εCyt is synthesized and used as an internal standard to ensure accurate quantification. nih.gov The analysis is performed using selective ion monitoring to detect the [M - 181]⁻ fragments of the derivatized analyte and its internal standard. nih.gov This GC/NICI/MS assay demonstrates remarkable sensitivity, with a detection limit in the femtogram range and a quantification limit for the entire assay of 7.4 fmol of εCyt. nih.gov This level of sensitivity is reported to be about one thousand times lower than that of HPLC/fluorescence assays for the nucleoside. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Analyte | 3,N(4)-ethenocytosine (εCyt) | nih.gov |

| Derivatizing Agent | Pentafluorobenzyl bromide | nih.gov |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) | nih.gov |

| Internal Standard | Stable isotope of εCyt | nih.gov |

| Limit of Quantification | 7.4 fmol | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural perturbations induced by εdC within a DNA duplex in solution. nih.gov NMR studies have been conducted on oligonucleotides containing εdC paired with other bases, most notably deoxyguanosine (dGuo). nih.gov

These studies reveal that the etheno bridge of εdC blocks the standard Watson-Crick hydrogen bonding with guanine (B1146940). nih.gov Instead, a different hydrogen bonding pattern emerges, featuring a hydrogen bond between the O2 atom of εdC and the N1 atom of the opposing guanine. nih.gov This arrangement is similar to that observed in a T:G wobble base pair. nih.govnih.gov NMR data also indicates that both the εdC and the paired dGuo nucleotide adopt an anti glycosidic bond conformation. nih.gov In contrast, when paired with thymidine (B127349), the εdC lesion was found to be in a syn conformation while the thymidine remained anti. nih.gov

X-ray Crystallography for DNA Adduct Structure Determination

X-ray crystallography provides a high-resolution, three-dimensional view of the εdC adduct within a DNA double helix at the atomic level. nih.gov The crystal structure of a self-complementary dodecanucleotide d(CGCGAATTεCGCG) containing an εdC:G base pair has been determined at 1.8 Å resolution. nih.gov

The crystallographic data confirms the findings from NMR spectroscopy, showing that the structural distortions are localized to the adduct site and its immediate neighbors. nih.gov The standard Watson-Crick base-pairing is disrupted at the εC:G pair. In its place, a single hydrogen bond is observed between the O2 of εdC and the N1 of guanine. nih.gov The high-resolution structure allows for a detailed comparison with unmodified DNA, revealing the precise impact of the exocyclic adduct on the local DNA geometry and helical parameters. nih.gov

| Technique | Key Findings | Reference |

|---|---|---|

| NMR Spectroscopy | - Blockage of Watson-Crick H-bonding.

| nih.gov |

| X-ray Crystallography | - Confirmed loss of Watson-Crick pairing.

| nih.gov |

Time-Resolved Spectroscopy and Quantum Mechanical Calculations for Photophysics

The photophysical properties of εdC have been investigated through a combination of time-resolved spectroscopy and quantum mechanical calculations. nih.govacs.org These studies provide a detailed picture of the excited-state dynamics of the adduct. nih.govacs.org

Femtosecond fluorescence upconversion experiments show that the presence of the etheno ring significantly alters the photobehavior of deoxycytidine. nih.gov At neutral pH, εdC exhibits a 3-fold increase in fluorescence lifetime and quantum yield compared to the canonical base. nih.gov This effect is even more pronounced upon protonation of the etheno ring. nih.gov

Quantum mechanical calculations have identified the lowest energy ππ* state as being responsible for the fluorescence. nih.gov The calculations also reveal that the primary non-radiative decay pathway back to the ground state proceeds through an ethene-like conical intersection, which involves the out-of-plane movement of the C5 and C6 substituents. nih.gov The addition of the etheno ring decreases the efficiency of this non-radiative deactivation pathway, thus lengthening the excited state lifetime. nih.gov

| Property | Observation | Reference |

|---|---|---|

| Fluorescence Lifetime | 3-fold increase compared to deoxycytidine at neutral pH. | nih.gov |

| Fluorescence Quantum Yield | 3-fold increase compared to deoxycytidine at neutral pH. | nih.gov |

| Excited State Responsible for Fluorescence | Lowest energy ππ* state. | nih.gov |

| Non-radiative Decay Pathway | Through an ethene-like conical intersection involving out-of-plane motion of C5 and C6 substituents. | nih.gov |

Synthetic Strategies for 3,n 4 Ethenodeoxycytidine and Oligonucleotides for Research

Synthesis of 3,N(4)-Ethenodeoxycytidine Analogues for Research Applications

The synthesis of this compound and its analogues is fundamental for a wide range of research applications, from biophysical studies to mutagenicity assays. The primary route to εdC involves the reaction of 2'-deoxycytidine (B1670253) with a bifunctional electrophile.

A common and reliable method for synthesizing εdC involves treating 2'-deoxycytidine with chloroacetaldehyde (B151913) or a similar reactive aldehyde. For example, the reaction of 2'-deoxycytidine with bromoacetaldehyde (B98955) at a controlled pH of 4.5 has been successfully used to synthesize an εdC analogue, 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine (8-HM-εdC). nih.gov This reaction is followed by a reduction step, for instance with sodium borohydride, to yield the final product. nih.gov

Researchers have also developed syntheses for related adducts to study the effects of similar chemical lesions. nih.gov These include 3,N(4)-ethano-2'-deoxycytidine and 3-(2-hydroxyethyl)-2'-deoxycytidine, which arise from exposure to antitumor drugs like bis(chloroethyl)nitrosourea. nih.gov The synthesis of these various analogues allows for a comparative analysis of their effects on DNA structure and function.

The characterization of these synthesized adducts is confirmed using a combination of analytical techniques, including Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Stability is also a key consideration; for instance, 8-HM-εdC is stable under neutral and acidic conditions but not in alkaline solutions. nih.gov In contrast, 3-(2-hydroxyethyl)-2'-deoxycytidine is unstable in aqueous solutions, particularly around pH 8, where it undergoes hydrolysis to 3-(2-hydroxyethyl)-2'-deoxyuridine. nih.gov

Table 1: Examples of Synthesized this compound Analogues and Precursors

| Compound Name | Starting Material | Key Reagent | Reference |

|---|---|---|---|

| This compound | 2'-deoxycytidine | Chloroacetaldehyde | nih.gov |

| 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine | 2'-deoxycytidine | Bromoacetaldehyde | nih.gov |

| 3,N(4)-ethano-2'-deoxycytidine | 2'-deoxycytidine | Not specified | nih.gov |

Preparation of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Synthesis

To incorporate modified nucleosides like εdC into oligonucleotides using automated solid-phase synthesis, they must first be converted into their corresponding phosphoramidite derivatives. This chemical modification makes the nucleoside compatible with the standard phosphoramidite method, the cornerstone of modern DNA and RNA synthesis. researchgate.net

The process involves two key steps:

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the synthesized εdC analogue is protected, typically with a 4,4'-dimethoxytrityl (DMT) group. This acid-labile group prevents unwanted polymerization during the phosphitylation step and serves as a useful chromophore for monitoring coupling efficiency during automated synthesis. umich.edusigmaaldrich.com

Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety. atdbio.com This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagent.

For example, the phosphoramidite of 8-HM-εdC was successfully synthesized in good yield from an intermediate, 3,N(4)-ethenocarbaldehyde-2'-deoxycytidine, using standard methodologies. nih.gov The resulting phosphoramidite building block is then purified and can be used as a monomer in an automated DNA synthesizer.

Table 2: Key Steps in Phosphoramidite Preparation

| Step | Position | Reagent/Protecting Group | Purpose |

|---|---|---|---|

| Tritylation | 5'-Hydroxyl | 4,4'-dimethoxytrityl (DMT) chloride | Protects the 5'-OH; allows for monitoring of synthesis efficiency. sigmaaldrich.comatdbio.com |

Site-Specific Incorporation into Defined DNA and RNA Sequences

The site-specific incorporation of εdC into oligonucleotides is achieved using automated solid-phase synthesis based on phosphoramidite chemistry. nih.govsigmaaldrich.com This technology allows for the precise placement of the modified base at any desired position within a DNA or RNA sequence.

The synthesis cycle consists of four main chemical reactions that are repeated for each nucleotide added to the growing chain:

Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the nucleoside bound to the solid support, typically using an acid like trichloroacetic or dichloroacetic acid. umich.edusigmaaldrich.com This exposes the 5'-hydroxyl for the next reaction.

Coupling: The εdC phosphoramidite, activated by a reagent such as tetrazole, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage. umich.edusigmaaldrich.com

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation, usually with acetic anhydride (B1165640) and N-methylimidazole. This prevents the elongation of failure sequences (sequences with deletions). sigmaaldrich.comatdbio.com

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. umich.edusigmaaldrich.com

This cycle is repeated until the desired sequence is assembled. Using this automated method, εdC and its analogues, like 8-HM-εdC, have been successfully incorporated into oligonucleotides of various lengths, such as 15-mers and 25-mers. nih.gov Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final confirmation of the modified oligonucleotide's structure and composition is typically performed by mass spectrometry and enzymatic digestion followed by HPLC analysis. nih.govnih.gov

Challenges in Synthesis and Purification of Modified Oligonucleotides

The synthesis and purification of oligonucleotides containing modified bases like this compound present several challenges not typically encountered with standard DNA or RNA synthesis. trilinkbiotech.com

Synthesis Challenges:

Stability of the Modified Base: The εdC adduct itself can be sensitive to the chemical conditions used during the synthesis and deprotection steps. For example, the standard deprotection procedure involves heating in concentrated ammonium (B1175870) hydroxide, a strong base. atdbio.com Some adducts, like 8-HM-εdC, are unstable in alkaline solutions, which can lead to degradation of the modification. nih.gov This necessitates the development of milder deprotection strategies.

Coupling Efficiency: Modified phosphoramidites may exhibit lower coupling efficiencies compared to standard A, C, G, and T monomers. This can lead to a higher prevalence of deletion mutations in the final product, especially in longer sequences. umich.edu

Compatibility Issues: The unique chemical properties of the modified nucleoside must be compatible with all steps of the synthesis cycle, including the solvents and reagents used for detritylation, capping, and oxidation. trilinkbiotech.com

Purification Challenges:

Resolution of Failures Sequences: The final product of oligonucleotide synthesis is a mixture containing the full-length desired product along with shorter "failure" sequences (capped and uncapped deletions). exactmer.com Purifying the modified oligonucleotide from these closely related impurities can be difficult.

Analytical Complexity: The presence of the modification can alter the chromatographic behavior of the oligonucleotide, making purification by methods like High-Performance Liquid Chromatography (HPLC) more complex. nih.gov The purification process must be carefully optimized to achieve high purity.

Yield: Achieving a high yield of pure, modified oligonucleotides is often a significant hurdle. exactmer.com Side reactions during synthesis and losses during purification can substantially reduce the final amount of the desired product, which is particularly problematic when producing material for extensive biological studies. exactmer.cominsights.bio

Overcoming these challenges often requires careful optimization of the synthesis cycle, the use of alternative protecting groups and deprotection schemes, and advanced purification techniques. trilinkbiotech.comnih.gov

Future Directions and Emerging Research Avenues in 3,n 4 Ethenodeoxycytidine Studies

Elucidating Novel Repair Pathways and Enzyme Interactions

The cellular defense against εdC is multifaceted, primarily involving Base Excision Repair (BER) and Direct Reversal Repair (DRR). However, recent findings suggest a more intricate network of repair mechanisms and enzymatic players. Future research will focus on identifying and characterizing these alternative pathways and the specific interactions of enzymes with this adduct.

Known repair of etheno adducts involves BER, initiated by DNA glycosylases such as Thymine-DNA Glycosylase (TDG), Single-Strand Selective Monofunctional Uracil DNA Glycosylase (SMUG1), and Methyl-CpG Binding Domain 4 (MBD4), as well as DRR by AlkB homolog (ALKBH) enzymes. nih.gov A significant emerging area of research is the role of Nucleotide Excision Repair (NER), particularly its sub-pathway, Transcription-Coupled NER (TC-NER). Studies have revealed that εC can cause transcriptional blockage, which is recognized by the TC-NER machinery. nih.gov This indicates that TC-NER provides an additional protective mechanism against the cytotoxic effects of εdC, especially in the context of inflammation-associated diseases. nih.gov

Future investigations will likely delve deeper into the interplay between these pathways. For instance, the efficiency of repair by human AlkB proteins like ALKBH2 and ALKBH3 is known to be dependent on the DNA sequence context and whether the adduct is located in single-stranded or double-stranded DNA. nih.govwisdomlib.org ALKBH2, for example, can repair εdC in both single- and double-stranded DNA, whereas ALKBH3 appears to only act on εdC in single-stranded DNA. wisdomlib.org Research on the related adduct, 3,N4-etheno-5-methylcytosine (ε5mC), has shown that while it is repaired by ALKBH2, ALKBH3, and FTO, it is not a substrate for the BER glycosylases SMUG1, AAG, or TDG. acs.org This highlights the substrate specificity of these enzymes and opens questions about how the cellular environment dictates which repair pathway is activated for εdC.

Table 1: Key Enzymes in Etheno Adduct Repair and Future Research Questions

| Enzyme Family | Specific Enzymes | Known Role in Etheno Repair | Emerging Research Questions |

| DNA Glycosylases (BER) | TDG, SMUG1, MBD4, AAG | Initiate Base Excision Repair by excising the damaged base. nih.gov | How is the choice between different glycosylases regulated? What is their efficiency on εdC in different genomic contexts? |

| AlkB Homologs (DRR) | ALKBH2, ALKBH3, FTO | Directly reverse the lesion by removing the etheno ring. nih.govacs.org | What factors determine the substrate specificity and differential efficiency of ALKBH2 vs. ALKBH3 on εdC? wisdomlib.org |

| NER Machinery | (TC-NER proteins) | A novel role in removing εdC lesions that block RNA Polymerase II during transcription. nih.gov | What is the relative contribution of TC-NER to overall εdC repair compared to BER and DRR in different cell types? |

Investigating Tissue-Specific Formation and Repair Dynamics

The formation of εdC is intrinsically linked to processes like chronic inflammation and lipid peroxidation, which vary significantly between different tissues. nih.gov Consequently, the levels of this adduct and the capacity to repair it are not uniform throughout the body. A critical future direction is to map these tissue-specific differences to understand organ-specific susceptibility to DNA damage and associated diseases, such as cancer.

Research has already shown significant variations in εdC repair capacity. For example, in lung cancer patients, repair activities for etheno adducts were found to be significantly lower in the normal lung tissue and blood leukocytes of individuals with adenocarcinoma compared to those with squamous cell carcinoma. nih.gov This suggests that a reduced capacity to repair these lesions may be associated with the pathogenesis of specific cancer subtypes. nih.gov Furthermore, while no major difference in adduct levels was seen between tumor and normal lung tissue, leukocytes from the same patients had significantly higher levels of adducts, pointing to systemic effects and different handling of the damage in circulating cells versus solid tissue. nih.gov

Future studies will need to expand this type of analysis to a wider range of tissues, particularly those prone to inflammation-driven cancers like the liver, colon, and pancreas. nih.gov Understanding the expression levels and activity of key repair enzymes (e.g., ALKBH2, ALKBH3, TDG) in these different tissues will be crucial. This research will help elucidate why certain organs are more susceptible to the mutagenic consequences of εdC and could identify tissue-specific biomarkers of DNA damage risk.

Advanced Modeling of DNA Adduct-Protein Interactions

Understanding the precise molecular interactions between a DNA adduct and a repair enzyme is key to explaining repair efficiency and specificity. Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for visualizing and analyzing these interactions at an atomic level. gmu.edu

This approach holds immense promise for εdC research. Future studies will apply advanced MD simulations to model the interaction of εdC with various repair proteins, including ALKBH2, ALKBH3, and different DNA glycosylases. These models can predict how the planar etheno ring of εdC is recognized and accommodated, why some enzymes are more efficient than others, and how the surrounding DNA sequence influences the binding event. nih.gov Furthermore, the development of machine learning and artificial intelligence models, trained on large datasets of protein-DNA interactions, could lead to predictive tools for assessing the repairability of εdC in various sequence contexts without the need for extensive experimentation. tandfonline.commdpi.com

Development of High-Throughput Detection Methods for Research Applications

Progress in understanding the biological roles of εdC is critically dependent on the ability to accurately detect and quantify it, often at very low levels within complex biological samples. While methods like ³²P-postlabeling and immunoassays have been valuable, the future lies in developing more sensitive, specific, and high-throughput techniques suitable for large-scale molecular epidemiology and screening studies. nih.govacs.orgnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a gold standard for its sensitivity and specificity. oup.com Ultrasensitive UPLC-MS/MS methods can now quantify εdC from as little as 5-20 µg of DNA from human white blood cells, making it feasible for biomonitoring studies. nih.gov Further advancements, such as coupling online immunoaffinity chromatography with LC-MS/MS, have increased sensitivity by approximately 100-fold, allowing for the detection of as few as 5 adducts in 10⁸ normal nucleotides. acs.org The ongoing development in "DNA adductomics" aims to screen for a global profile of all DNA adducts, known and unknown, in a single analysis, which could contextualize the presence of εdC among other types of damage. nih.gov

Beyond mass spectrometry, novel high-throughput platforms are emerging. The CometChip, for instance, adapts the traditional comet assay into a 96-well format, increasing throughput by ~200 times for general DNA damage screening. nih.gov Another promising frontier is the development of DNA-based biosensors. researchgate.net These devices, which may use electrochemical or fluorescence-based detection, leverage the specific recognition of DNA structures or use monoclonal antibodies to achieve high sensitivity and selectivity. nih.govmdpi.commst.edu Future research will focus on creating biosensors specifically targeted to εdC, potentially enabling rapid, point-of-care analysis and large-scale screening of compound libraries to identify agents that promote or prevent the formation of this adduct. nih.govwikipedia.org

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting 3,N(4)-Ethenodeoxycytidine in DNA, and how do they differ in sensitivity?

- Methodology : The most widely used method is immunoaffinity/³²P-postlabeling , which involves isolating DNA adducts via antibodies followed by radioactive labeling for quantification. This technique achieves high sensitivity (detection limits ~1 adduct per 10⁸ nucleotides) but requires validation with mass spectrometry (e.g., LC-MS/MS) to confirm specificity . Alternative approaches include fluorescence-based assays, which are less sensitive but faster for screening large sample sets.

Q. How does lipid peroxidation contribute to the formation of this compound in vivo?

- Mechanistic Insight : Lipid peroxidation generates reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which react with deoxycytidine in DNA to form etheno adducts. Experimental models (e.g., rodent liver studies) show that oxidative stress amplifies this process, with adduct levels correlating with markers of inflammation (e.g., IL-6, CRP) .

Q. What are the standard protocols for quantifying etheno adducts in human tissue samples?

- Step-by-Step Workflow :

DNA extraction : Use phenol-chloroform methods to minimize protein contamination.

Adduct enrichment : Employ immunoaffinity columns with monoclonal antibodies specific to this compound.

Detection : Apply ³²P-postlabeling or LC-MS/MS with isotope-labeled internal standards (e.g., ¹⁵N₃-adenine) for calibration .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in etheno adduct data between in vitro and in vivo models?

- Experimental Design :

- Variable control : Compare adduct formation under simulated physiological conditions (e.g., pH 7.4, 37°C) versus cell-free systems.

- Endpoint validation : Use multiple detection methods (e.g., immunoaffinity + LC-MS/MS) to cross-verify results.

- Biological relevance : Incorporate human serum or tissue homogenates to mimic endogenous repair mechanisms (e.g., base excision repair) that may reduce adduct persistence .

Q. What statistical approaches are optimal for analyzing dose-response relationships between lipid peroxidation and this compound adduct levels?

- Data Analysis Framework :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values for MDA-induced adduct formation.

- Multivariate analysis : Use principal component analysis (PCA) to account for confounding factors (e.g., antioxidant levels, repair enzyme activity) .

Q. How can researchers optimize immunoaffinity/³²P-postlabeling protocols to minimize false positives in low-abundance adduct studies?

- Protocol Refinement :

- Antibody validation : Pre-screen antibodies using synthetic this compound standards to confirm cross-reactivity.

- Background reduction : Include negative controls (e.g., DNA from antioxidant-treated samples) and subtract baseline signals.

- Reprodubility checks : Perform triplicate assays and report coefficients of variation (CV < 15%) .

Data Contradiction and Validation

Q. What are the potential sources of discrepancy in reported etheno adduct levels across studies?

- Critical Analysis :

- Sample preparation : Variability in DNA extraction methods (e.g., column-based vs. organic phase separation) can alter adduct recovery.

- Detection limits : Studies using less sensitive techniques (e.g., ELISA) may underestimate adduct levels compared to LC-MS/MS.

- Biological variability : Differences in donor demographics (e.g., age, smoking status) or tissue type (e.g., liver vs. leukocytes) affect baseline adduct concentrations .

Q. How can researchers validate the mutagenic potential of this compound in mammalian cell lines?

- Experimental Strategy :

- Transgenic assays : Use cell lines with reporter genes (e.g., lacZ) to quantify mutation rates at specific genomic loci.

- Repair pathway inhibition : Knock down key repair enzymes (e.g., ALKBH2) via siRNA to assess adduct persistence and error-prone replication.

- Next-gen sequencing : Perform whole-genome sequencing to identify mutation signatures (e.g., C→T transitions) linked to etheno adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.